molecular formula C11H10N4O B3023605 3,3a-Dihydro-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one CAS No. 135131-00-9

3,3a-Dihydro-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one

Cat. No. B3023605
CAS RN: 135131-00-9
M. Wt: 214.22 g/mol
InChI Key: RQXGKWUWGBBMOI-UHFFFAOYSA-N
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Description

The compound "3,3a-Dihydro-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one" is a derivative of the pyrazolo[1,5-a][1,2,4]triazine family, which is a class of heterocyclic compounds that have been the subject of various synthetic studies due to their potential biological activities and applications in medicinal chemistry. The papers provided focus on the synthesis, molecular structure analysis, and chemical reactions of related compounds, which can offer insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a][1,2,4]triazine derivatives involves various strategies, including the reaction of malononitrile and ethyl cyanoacetate with pyrazole-5-diazonium salts to yield novel 3-substituted 4-amino-8-ethoxycarbonylpyrazolo[5,1-c][1,2,4]triazines . Another approach includes the borohydride reduction of 1-R-4-oxo-1,4-dihydro derivatives and Vilsmeier formylation to synthesize 4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines . Additionally, the coupling of 1-phenyl-3-hydroxy-5-aminopyrazole with diazotized anilines followed by cyclization has been used to create 2-hydroxy-3-arylazopyrazolo[5,1-c]benzo[1,2,4]triazines .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a][1,3,5]triazine derivatives has been elucidated using spectral and X-ray diffraction data, revealing evidence for aromatic delocalization in the pyrazole rings and different conformations adopted by substituents . These structural analyses are crucial for understanding the electronic distribution and potential reactivity of the core structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a][1,2,4]triazine derivatives includes aerial oxidation to give mixtures of oxidized products , diazotization reactions to form new ring systems , and base-catalyzed methylation . These reactions demonstrate the versatility of the pyrazolo[1,5-a][1,2,4]triazine scaffold in undergoing various chemical transformations, which could be extrapolated to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a][1,2,4]triazine derivatives are influenced by their molecular structure. For instance, the absence of hydrogen bonds and the presence of pi-stacking interactions in the crystal structures can affect the compound's solubility and stability . The reactivity towards different reagents, as shown in the synthesis and chemical reactions analysis, also provides insight into the compound's chemical properties, such as susceptibility to oxidation and potential for functionalization .

properties

IUPAC Name

2-phenyl-3a,5-dihydro-3H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-11-10-6-9(8-4-2-1-3-5-8)14-15(10)7-12-13-11/h1-5,7,10H,6H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXGKWUWGBBMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NN=CN2N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928891
Record name 2-Phenyl-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135131-00-9
Record name Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135131009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3a-Dihydro-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one
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3,3a-Dihydro-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one
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3,3a-Dihydro-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one
Reactant of Route 4
3,3a-Dihydro-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one
Reactant of Route 5
3,3a-Dihydro-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one
Reactant of Route 6
3,3a-Dihydro-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one

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